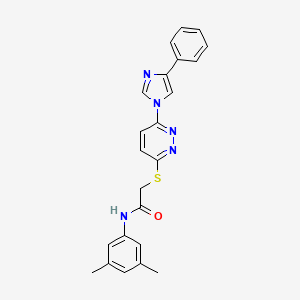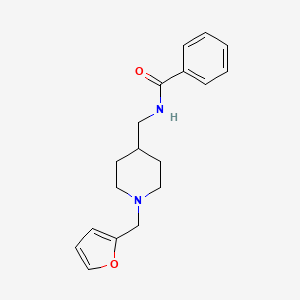
3-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxy group and a phthalazinone moiety, making it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazinone intermediate, which is then coupled with a benzamide derivative. The reaction conditions often include the use of anhydrous solvents like tetrahydrofuran, cooling to low temperatures, and the addition of bases such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the phthalazinone moiety to a dihydrophthalazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and phthalazinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized benzamide, while reduction could produce a simpler dihydrophthalazine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: The compound’s potential pharmacological properties could be explored for developing new drugs.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for 3-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The phthalazinone moiety may play a crucial role in binding to these targets, influencing biological pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: This compound shares the phthalazinone moiety but has a different substitution pattern on the benzene ring.
(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Another similar compound with a phthalazinone core, but with different functional groups attached.
Uniqueness
3-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
Eigenschaften
IUPAC Name |
3-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-23-12-6-4-5-11(9-12)16(21)18-10-15-13-7-2-3-8-14(13)17(22)20-19-15/h2-9H,10H2,1H3,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRVSNRTZSFBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-(2-chlorophenyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2690574.png)
![(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2690575.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B2690576.png)





![[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2690583.png)
![2-Chloro-N-[[(2R,3S)-1-methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidin-3-yl]methyl]propanamide](/img/structure/B2690584.png)


